

# In-Depth Technical Guide: Ald-CH2-PEG8-azide

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## Compound of Interest

Compound Name: Ald-CH2-PEG8-azide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ald-CH2-PEG8-azide**, a heterobifunctional linker integral to the advancement of bioconjugation and drug development. This document details its physicochemical properties, experimental protocols for its application, and its role in creating targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

## Core Properties of Ald-CH2-PEG8-azide

**Ald-CH2-PEG8-azide** is a non-cleavable linker featuring a terminal aldehyde group and an azide group, separated by an 8-unit polyethylene glycol (PEG) chain. This structure allows for sequential and specific conjugation to two different molecules. The PEG chain enhances solubility and can improve the pharmacokinetic properties of the final conjugate.<sup>[1][2]</sup>

## Physicochemical Data

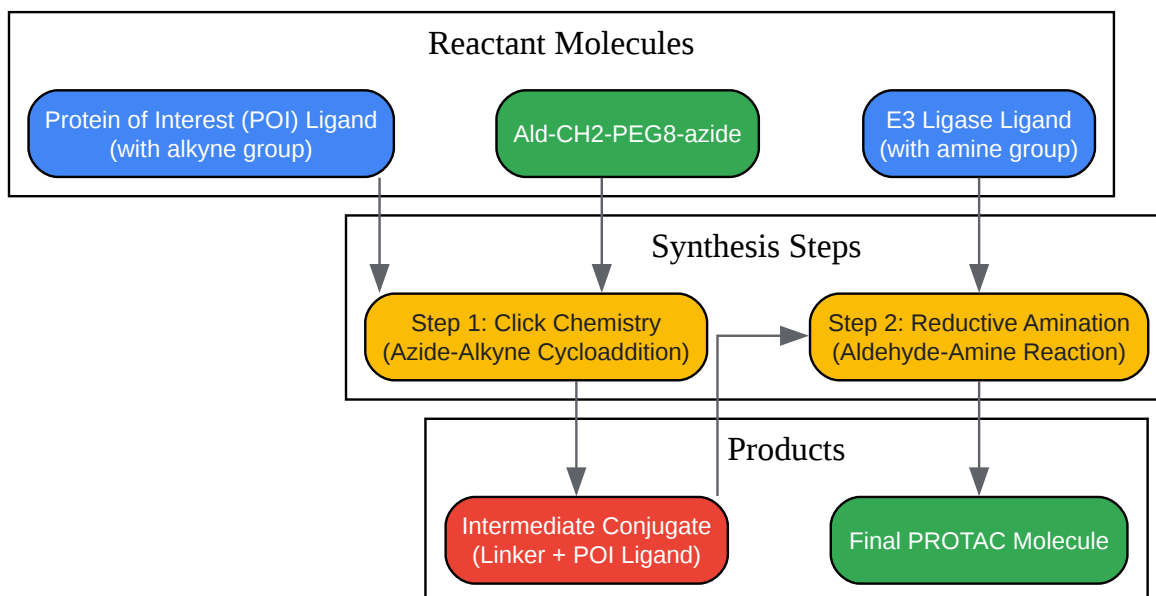
The quantitative data for **Ald-CH2-PEG8-azide** is summarized in the table below.

Property	Value
Molecular Weight	437.49 g/mol
Exact Mass	437.2400
Chemical Formula	C <sub>18</sub> H <sub>35</sub> N <sub>3</sub> O <sub>9</sub>
CAS Number	2353410-13-4
Purity	>95% (typical)
Appearance	To be determined
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment.

## Role in PROTAC and ADC Synthesis

**Ald-CH2-PEG8-azide** is a key component in the modular synthesis of PROTACs and ADCs.[3] [4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[5] ADCs, on the other hand, use an antibody to deliver a potent cytotoxic drug specifically to cancer cells. The bifunctional nature of this linker allows for the precise connection of the two active components of these therapeutic agents.

The workflow below illustrates the general application of a bifunctional linker like **Ald-CH2-PEG8-azide** in the synthesis of a PROTAC.



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### PROTAC Synthesis Workflow

## Experimental Protocols

The dual functionality of **Ald-CH2-PEG8-azide** allows for a two-step conjugation process. The azide group can be reacted with an alkyne-containing molecule via "click chemistry," and the aldehyde group can be conjugated to an amine-containing molecule through reductive amination. The following are representative protocols for these reactions.

### Protocol 1: Azide-Alkyne "Click" Chemistry (CuAAC)

This protocol describes the copper-catalyzed reaction of the azide group on the linker with a molecule containing a terminal alkyne.

Materials:

- **Ald-CH2-PEG8-azide**
- Alkyne-functionalized molecule (e.g., a protein of interest ligand)
- Copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ )

- Sodium ascorbate
- Solvent (e.g., a mixture of t-BuOH/H<sub>2</sub>O or DMF)

Procedure:

- Dissolve the alkyne-functionalized molecule and **Ald-CH<sub>2</sub>-PEG8-azide** in the chosen solvent system.
- In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- In another vial, prepare a solution of CuSO<sub>4</sub>·5H<sub>2</sub>O in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO<sub>4</sub>·5H<sub>2</sub>O solution.
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the reaction progress using an appropriate analytical technique, such as LC-MS.
- Upon completion, the product can be purified by chromatography.

## Protocol 2: Reductive Amination

This protocol details the conjugation of the aldehyde group with a primary amine on a target molecule, such as an E3 ligase ligand or an antibody.

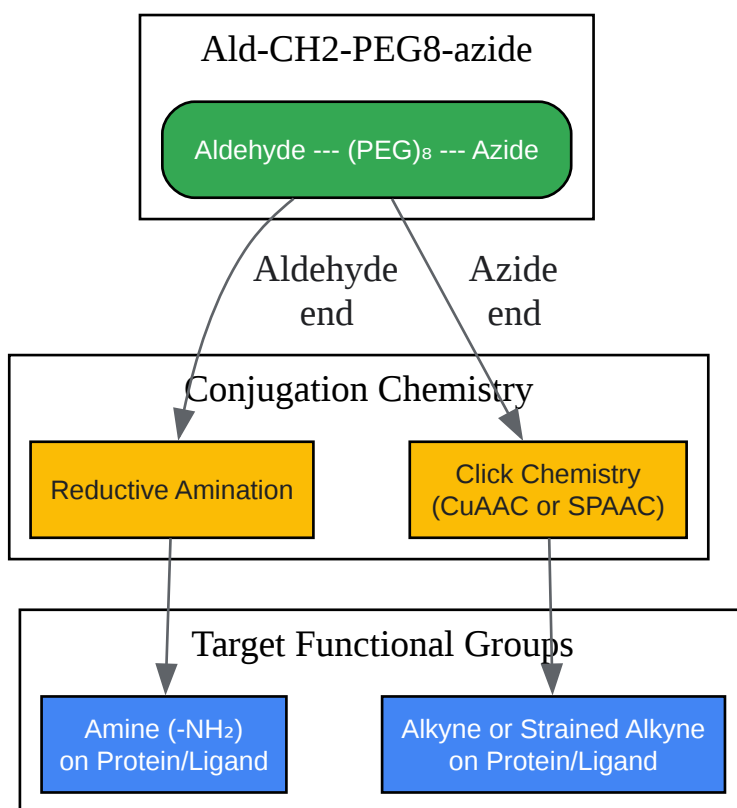
Materials:

- **Ald-CH<sub>2</sub>-PEG8-azide** (or the product from Protocol 1)
- Amine-containing molecule
- Sodium cyanoborohydride (NaBH<sub>3</sub>CN)
- Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5)
- Anhydrous DMSO or DMF (if needed to dissolve the linker)

Procedure:

- Dissolve the amine-containing molecule in the reaction buffer.
- Dissolve the **Ald-CH<sub>2</sub>-PEG8-azide** (or the intermediate from the click reaction) in a minimal amount of anhydrous DMSO or DMF, and then add it to the buffered solution of the amine-containing molecule. A 10-50 fold molar excess of the aldehyde component to the amine groups is a common starting point.
- Allow the mixture to react for approximately 30 minutes at room temperature to form the initial Schiff base.
- Add a stock solution of sodium cyanoborohydride to a final concentration of 20-50 mM.
- Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Monitor the reaction by a suitable method (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
- Purify the final conjugate using size exclusion chromatography, ion-exchange chromatography, or dialysis to remove excess reagents.

The logical relationship between the functional groups of the linker and their respective conjugation chemistries is depicted in the diagram below.



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### Linker Functional Groups and Reactions

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## References

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